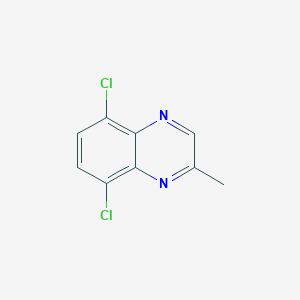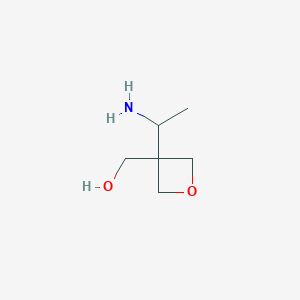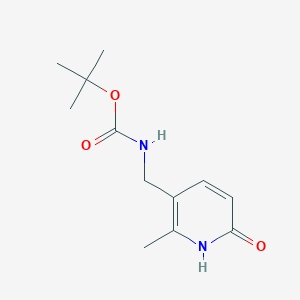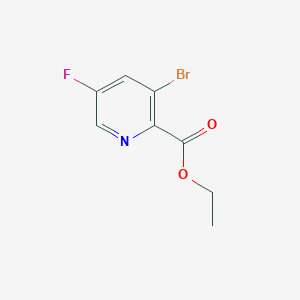
5,8-Dichloro-2-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dichloro-2-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine atoms at positions 5 and 8, along with a methyl group at position 2, makes this compound unique and potentially useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-2-methylquinoxaline typically involves the condensation of 2,3-dichloroaniline with methylglyoxal. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
5,8-Dichloro-2-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5,8-Dichloro-2-methylquinoxaline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound derivatives have shown promise as potential treatments for various diseases, including cancer and bacterial infections. Research is ongoing to explore its full therapeutic potential.
Industry
Industrially, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5,8-Dichloro-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the quinoxaline ring play a crucial role in binding to these targets, leading to the inhibition or activation of biological pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects.
相似化合物的比较
Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 5,7-Dichloro-2-methyl-8-quinolinol
- 5,7-Dichloro-8-hydroxyquinaldine
Uniqueness
Compared to similar compounds, 5,8-Dichloro-2-methylquinoxaline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms at positions 5 and 8, along with a methyl group at position 2, allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
5,8-dichloro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3 |
InChI 键 |
YCINEBYSDPAYPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2N=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)


![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)



